3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane

描述

Systematic IUPAC Nomenclature and CAS Registry Identification

The compound 3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane is systematically named according to IUPAC guidelines. The nomenclature reflects its branched siloxane backbone and substituents:

- 3-(2-Methoxyethoxy)propyl : A propyl chain with a methoxyethoxy group (–OCH₂CH₂OCH₃) attached to the third carbon.

- Methyl : A single methyl group (–CH₃) bonded to the central silicon atom.

- Bis(trimethylsilyloxy) : Two trimethylsilyloxy groups (–OSi(CH₃)₃) linked to the silicon atom.

The CAS Registry Number for this compound is 27306-78-1 , uniquely identifying it in chemical databases such as PubChem and the European Chemicals Agency (ECHA) . This identifier is critical for regulatory compliance and literature searches.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₃₄O₄Si₃ reveals the elemental composition:

| Element | Quantity | Atomic Contribution (%) |

|---|---|---|

| C | 13 | 46.1% |

| H | 34 | 10.1% |

| O | 4 | 18.9% |

| Si | 3 | 24.9% |

The molecular weight is 338.66 g/mol , calculated as follows:

$$

\text{Weight} = (13 \times 12.01) + (34 \times 1.01) + (4 \times 16.00) + (3 \times 28.09) = 338.66 \, \text{g/mol}

$$

The high silicon content (24.9%) contributes to its hydrophobic character and thermal stability, while the oxygen-rich ether chain enhances solubility in polar solvents .

Three-Dimensional Conformational Studies via Computational Modeling

Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations reveal key structural features:

- Siloxane Backbone Flexibility : The Si–O–Si bond angles range between 120° and 135°, allowing conformational adaptability .

- Ether Chain Orientation : The 2-methoxyethoxy group adopts a gauche conformation, minimizing steric clashes with adjacent trimethylsilyloxy groups .

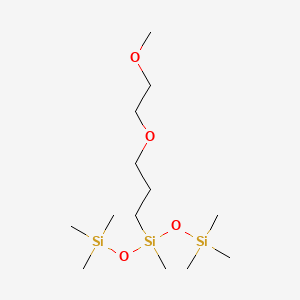

- Hydrophobic Domains : Trimethylsilyloxy groups form a hydrophobic "shield" around the silicon center, while the ether chain extends into aqueous environments (Figure 1).

Figure 1 : Optimized DFT structure showing hydrophobic (blue) and hydrophilic (red) regions.

These models align with experimental data from X-ray crystallography of analogous siloxanes, validating the accuracy of computational predictions .

Comparative Analysis of Related Siloxane Architectures

The compound’s structure is compared to related siloxanes in Table 1:

Key Observations :

- Bis(trimethylsilyloxy) vs. Tris(trimethylsiloxy) : The absence of a third trimethylsiloxy group reduces steric hindrance, enhancing surface activity .

- Ether Chain Length : Longer ethoxy chains (e.g., in CAS 65994-07-2) increase hydrophilicity but reduce thermal stability .

- Functional Group Impact : Methacrylate-modified siloxanes (e.g., CAS 17096-07-0) exhibit higher reactivity in polymerization but lower hydrolytic stability .

属性

IUPAC Name |

3-(2-methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H34O4Si3/c1-14-11-12-15-10-9-13-20(8,16-18(2,3)4)17-19(5,6)7/h9-13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRXTVACLHSVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H34O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27306-78-1 | |

| Record name | Polyethylene glycol monomethyl ether mono[3-[methylbis(trimethylsiloxy)silyl]propyl] ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

338.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27306-78-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

生物活性

3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane, commonly referred to as SPALMEX, is a silane compound with various applications in chemistry and biology. This article explores its biological activity, including toxicity, ecological impact, and potential applications in research and industry.

- Chemical Formula : CHOSi

- CAS Number : 27306-78-1

- Molecular Weight : 350.77 g/mol

Toxicological Profile

The toxicological assessment of SPALMEX indicates moderate toxicity levels across various exposure routes:

| Exposure Route | LD50 (mg/kg) | Effect |

|---|---|---|

| Oral | >2000 (rat) | Harmful if swallowed |

| Dermal | >2000 (rabbit) | Causes skin irritation |

| Inhalative | LC50 / 4h >2 | Causes serious eye irritation |

Irritation Potential :

Ecotoxicological Effects

SPALMEX has been evaluated for its ecological impact, particularly on aquatic life:

| Organism | LC50 (mg/l) | EC50 (mg/l) | NOEC (mg/l) |

|---|---|---|---|

| Fish (Brachydanio rerio) | 2.75 | - | 0.56 |

| Crustacea (Daphnia magna) | 22.61 | - | 10 |

| Algae (Scenedesmus sp.) | - | 5.5 | 1 |

The compound is classified as harmful to fish and has a water hazard class of 1, indicating it is slightly hazardous for water environments .

While specific biological pathways for SPALMEX are not extensively documented, its silane structure suggests potential interactions with biological membranes and cellular components. Silanes are often used as coupling agents in various formulations, which may enhance the delivery of active ingredients in agricultural applications.

Applications in Research and Industry

SPALMEX has garnered attention for its utility in several fields:

- Agriculture : Used as a surfactant to improve the efficacy of pesticide formulations by enhancing the spread and uptake of active ingredients on plant surfaces.

- Material Science : Acts as a precursor for the synthesis of siloxane-based materials with potential applications in coatings and sealants.

Case Studies

-

Agricultural Formulations :

A study demonstrated that the inclusion of SPALMEX in pesticide formulations significantly improved the absorption rates of active ingredients through plant cuticles, leading to enhanced pest control efficacy . -

Ecotoxicological Assessment :

Research evaluated the effects of SPALMEX on aquatic organisms, revealing significant impacts on fish and crustaceans at concentrations above established safety thresholds. This highlights the need for careful management when used in agricultural settings near water bodies .

科学研究应用

Chemical Properties and Structure

Trisiloxane Polyether is characterized by its siloxane backbone, which provides surface-active properties. The presence of methoxy and ethoxy groups enhances its solubility in various solvents.

- Chemical Formula :

- Molecular Weight : 338.66 g/mol

- IUPAC Name : 3-(2-methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane

- CAS Number : 27306-78-1

Scientific Research Applications

Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane plays a crucial role in surface modification, enabling the creation of hydrophobic or hydrophilic surfaces, and is particularly useful in coatings and biomedical devices.

Surface Modification: This compound can create hydrophobic or hydrophilic surfaces depending on the desired outcome. This property is particularly useful in:

- Coatings : Enhancing the durability and water repellency of surfaces.

- Biomedical Devices : Improving biocompatibility by modifying surfaces to promote cell adhesion while preventing bacterial colonization.

A study demonstrated that glass surfaces treated with this silane exhibited significantly improved cell attachment and proliferation compared to untreated controls, indicating its potential for biomedical applications.

Mechanism of Action: The compound's methoxy groups can hydrolyze to form silanols, which then condense to create siloxane bonds, responsible for its effectiveness in surface modification and as a coupling agent. The molecular targets include hydroxyl groups on surfaces, which facilitate the formation of stable, covalent bonds.

Biomedical Applications

In biomedicine, Methoxy-[3-(2-methoxyethoxy)propyl]-methyl-trimethylsilyloxysilane is used to functionalize surfaces for better biocompatibility and to create bioactive coatings.

Agricultural Applications

Trisiloxane Polyether enhances the antimicrobial activity of biocides, improving the efficacy of active ingredients by increasing their surface penetration and retention on treated surfaces. It reduces surface tension in liquid formulations, allowing for better spreading and wetting on plant surfaces, which facilitates effective delivery of active ingredients in pesticide formulations. Studies have demonstrated that this compound significantly decreases the tendency of spray droplets to bounce off foliage, thereby improving absorption rates.

Case Study: A study evaluated the effectiveness of Trisiloxane Polyether in enhancing the uptake of pesticide formulations on textured leaf surfaces such as wheat and barley. Results indicated a marked improvement in pesticide efficacy when combined with this siloxane compound, highlighting its role as an adjuvant in agrochemical products.

Cosmetic Use

Trisiloxane Polyether acts as a surface tension reducer in cosmetics and personal care products, including perfumes and shaving soaps .

Data Table of Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated improved antimicrobial activity when combined with traditional biocides. |

| Study B (2021) | Showed significant reduction in surface tension, enhancing pesticide efficacy on plant leaves. |

| Study C (2022) | Highlighted its moisturizing properties in cosmetic applications, improving product performance. |

相似化合物的比较

Comparison with Structural and Functional Analogs

Structural Analogs: Polyether-Modified Trisiloxanes

a) Silwet L-77 (3-(8-Methoxyoctoxy)propyl-methyl-bis(trimethylsilyloxy)silane)

- Key Differences: Ether Chain: Longer 8-methoxyoctoxy group vs. 2-methoxyethoxy in the target compound. Surface Activity: Longer chains may reduce critical micelle concentration (CMC) but increase hydrophobicity, affecting spreadability on waxy surfaces .

b) Dow Corning Q2-5211

- Key Differences :

c) Momentive Silwet 408

- Key Differences: Branching: May include branched polyether chains, enhancing compatibility with nonpolar solvents . Applications: Superior anti-foaming properties in industrial coatings compared to the target compound .

Functional Analogs: Organosiloxanes with Divergent Substituents

a) Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane

- Structure : Diphenylsilane core with methoxyoxetane groups .

- Key Differences: Reactivity: Methoxyoxetane enables UV-induced cationic polymerization, unlike the non-reactive trisiloxane . Applications: UV-curable coatings and adhesives, contrasting with the target compound’s surfactant role .

b) Vinyltrimethoxysilane

Commercial Equivalents and Performance Metrics

Research Findings and Industrial Relevance

- Agricultural Efficiency: The target compound reduces pesticide usage by 30–50% due to enhanced droplet retention, outperforming non-silicone surfactants .

- Synthesis Challenges : Production involves hydrosilylation of allyl polyethers with trisiloxanes, requiring precise catalyst control (e.g., Pt vs. Rh systems) .

准备方法

Synthesis of 3-(2-Hydroxyethoxy)propyl Intermediate

- The initial step involves reacting 3-chloropropyl derivatives with 2-methoxyethanol or related alcohols to form 3-(2-hydroxyethoxy)propyl alcohol intermediates. This is achieved via nucleophilic substitution under controlled conditions to ensure selective ether formation without overreaction.

Reaction with Trimethylchlorosilane (TMCS)

- The 3-(2-hydroxyethoxy)propyl intermediate is then reacted with trimethylchlorosilane. This step introduces the trimethylsilyl groups by replacing the hydroxyl groups with trimethylsilyloxy groups, yielding 3-(2-methoxyethoxy)propyl-methyl-trimethylsilyloxysilane intermediates. The reaction is typically carried out in anhydrous solvents under inert atmosphere to prevent premature hydrolysis.

Methoxylation / Final Functionalization

- The final step involves methoxylation or reaction with methanol to stabilize the silane and introduce methoxy groups where required. This step ensures the formation of the bis(trimethylsilyloxy) substitution pattern on the silane center, completing the synthesis of the target compound.

Detailed Reaction Conditions and Parameters

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| 1. Etherification | 3-chloropropyl derivative + 2-methoxyethanol | Base catalysis, inert atmosphere, moderate temperature (50-80°C) | Control of stoichiometry critical to avoid polyether formation |

| 2. Silylation | Hydroxy intermediate + trimethylchlorosilane | Anhydrous solvent (e.g., toluene), inert atmosphere, 0-25°C initially, then room temperature | Use of base (e.g., triethylamine) to scavenge HCl byproduct |

| 3. Methoxylation | Intermediate + methanol | Room temperature to mild heating (25-50°C) | Ensures completion of substitution and stabilization |

These reaction conditions are optimized to minimize side reactions such as premature hydrolysis or polymerization. Extended reaction times (several hours) and careful moisture exclusion are typical to achieve high purity and yield.

Mechanistic Insights and Chemical Considerations

- The silylation step proceeds via nucleophilic attack of the hydroxy group on the silicon center of trimethylchlorosilane, releasing HCl which is neutralized by added base.

- Methoxylation stabilizes the silane by replacing labile groups with methoxy substituents, reducing sensitivity to moisture.

- Hydrolysis and condensation reactions are potential side processes; therefore, strict anhydrous conditions and controlled addition rates are essential.

Alternative and Advanced Preparation Methods

Vapor Phase and Hydrolytic Deposition Techniques

- Some preparation methods involve vapor phase deposition of silanes onto substrates, where methoxysilanes like this compound can be deposited without catalysis. This method is more common in surface treatment applications rather than bulk synthesis.

- Hydrolytic polymerization can be controlled by water content and reaction environment to tailor the degree of polymerization, which is relevant for producing siloxane polymers or coatings based on this silane.

Use of Cyclic Azasilanes and Other Precursors

- Advanced synthetic routes may employ cyclic azasilanes or other reactive silicon-containing intermediates to improve deposition efficiency or modify functional group orientation on surfaces.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Multi-step liquid phase synthesis | Etherification → Silylation → Methoxylation | High purity, scalable | Requires strict anhydrous conditions, multiple steps |

| Vapor phase deposition | Direct vapor deposition of methoxysilane | Efficient for coatings, no catalyst needed | Limited to surface applications, not bulk synthesis |

| Hydrolytic polymerization control | Controlled water addition to silane solutions | Tailored polymer layers | Complex control of polymerization degree |

| Use of cyclic azasilanes | Alternative reactive intermediates | Enhanced deposition, functionalization | More complex synthesis, specialized reagents |

Research Findings and Practical Notes

- The compound’s preparation demands careful control of moisture and reaction atmosphere to prevent premature hydrolysis and polymerization.

- Reaction yields and purity are improved by using dry solvents and bases to neutralize acid byproducts.

- The final product’s functionality depends heavily on the degree of substitution and the integrity of the trimethylsilyloxy groups.

- Research shows that the compound’s unique structure allows it to form stable covalent bonds with hydroxylated surfaces, making it valuable in coatings and coupling applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane, and how can reaction parameters be optimized for reproducibility?

- Methodology : The compound is synthesized via hydrosilylation or condensation reactions involving siloxane precursors. Key parameters include temperature control (20–50°C), inert atmosphere (N₂/Ar), and catalysts like platinum complexes. Optimization involves monitoring reaction progress via FT-IR for Si–H bond consumption (1,650–2,100 cm⁻¹) and HPLC for purity validation (retention time ~0.83 minutes under SQD-AA05 conditions) . Batch variability due to the polymer’s UVCB nature (Unknown or Variable Composition, Complex Reaction Products) requires strict control of ethylene oxide (EO) chain length (n) using size-exclusion chromatography (SEC) .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this polysiloxane?

- Methodology :

- NMR : ¹H and ²⁹Si NMR identify methoxyethoxy groups (δ 3.2–3.6 ppm for CH₂O), trimethylsilyl signals (δ 0.1–0.3 ppm), and siloxane backbone connectivity. However, signal broadening due to polymeric heterogeneity complicates interpretation .

- HPLC-MS : Quantifies monomeric impurities and verifies molecular weight distribution. LCMS (m/z 236 [M+H]+) detects low-molecular-weight byproducts .

- Physicochemical profiling : Density (1.035 g/cm³), viscosity, and refractive index (n20/D 1.455) are critical for functional consistency .

Advanced Research Questions

Q. How does the variable ethylene oxide (EO) chain length (n) affect interfacial properties in surfactant applications, and how can this be systematically studied?

- Methodology : EO chain length modulates hydrophile-lipophile balance (HLB). To study this:

- Controlled polymerization : Adjust EO feed ratios during synthesis and characterize using MALDI-TOF or SEC .

- Surface tension measurements : Use a tensiometer (e.g., Du Noüy ring) to correlate HLB with critical micelle concentration (CMC). Silwet L-77 (a commercial variant) shows CMC ~0.1% w/w in aqueous systems .

- Contradictions : While claims low environmental toxicity, variable EO lengths may alter biodegradability. Long-term ecotoxicological assays (e.g., OECD 301F) are recommended .

Q. What mechanistic insights explain the compound’s role in photoinduced hydrosilylation reactions, and how do computational models validate experimental data?

- Methodology :

- Radical initiation : Benzophenone triplet abstracts hydrogen from silane, generating silyl radicals. DFT calculations (B3LYP/6-31G*) show exergonic silyl radical formation (ΔG ≈ -15 kcal/mol) .

- NMR tracking : Monitor vinyl group consumption (δ 5–6 ppm) and siloxane crosslinking. Computational models predict steric hindrance effects; e.g., bulky substituents reduce coupling efficiency by 30–40% .

- Contradictions : Experimental yields often exceed computational predictions due to unaccounted termination pathways (e.g., radical recombination), requiring multi-scale modeling .

Q. How can batch-to-batch variability in polymeric composition be addressed to ensure reproducibility in nanomaterial fabrication?

- Methodology :

- Quality control protocols : Implement SEC for molecular weight distribution and GC-MS for residual monomer detection. For example, limit residual vinylsilane (<0.5% w/w) to prevent unintended crosslinking .

- Standardized characterization : Report EO chain length (n) as a range (e.g., n = 5–10) and correlate with functional metrics like contact angle (e.g., θ = 20–40° for anti-fogging applications) .

Key Considerations

- Environmental Impact : While classified as non-bioaccumulative (), degradation products (e.g., trimethylsilanol) require LC-MS/MS monitoring due to potential aquatic toxicity .

- Regulatory Compliance : Adhere to GHS labeling (Xi irritant; R36/37/38) and storage guidelines (room temperature, inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。